molecular formula C22H19N3O4S B2391654 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391896-60-9

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2391654
CAS No.: 391896-60-9
M. Wt: 421.47
InChI Key: KSRSCTXRJWHUSN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl moiety and a 4-(4-ethoxyphenyl)-substituted thiazole ring. The compound’s design likely aims to optimize cell-specific productivity while minimizing cytotoxicity, a challenge observed in related pyrrole derivatives.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-29-17-9-5-14(6-10-17)18-13-30-22(23-18)24-21(28)15-3-7-16(8-4-15)25-19(26)11-12-20(25)27/h3-10,13H,2,11-12H2,1H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSCTXRJWHUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The starting materials may include 4-ethoxyphenylthiazole and benzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s key structural elements are compared to analogs below:

Compound Name / ID Pyrrole/Thiazole Substituents Key Functional Groups
Target Compound 4-(4-Ethoxyphenyl)-thiazole; 2,5-dioxopyrrolidin-1-yl Ethoxy, cyclic imide
MPPB (4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) 2,5-Dimethylpyrrole; 2,5-dioxopyrrolidin-1-yl Methyl, cyclic imide
Compound 13 (2,5-Dimethylpyrrole) 2,5-Dimethylpyrrole (standalone fragment) Methyl
N-{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Carbamothioyl}Benzamide 4-(4-Chlorophenyl)-thiazole; carbamothioyl Chloro, thiourea
N-[4-(Naphthalen-2-yl)-1,3-Thiazol-2-yl]Benzamide 4-(Naphthalen-2-yl)-thiazole Naphthyl
Key Observations:
  • Pyrrole vs. Dioxopyrrolidinyl: The target compound’s 2,5-dioxopyrrolidin-1-yl group is a cyclic imide, distinct from MPPB’s 2,5-dimethylpyrrole.
  • Thiazole Substituents : The 4-ethoxyphenyl group on the thiazole ring introduces an electron-donating ethoxy moiety, contrasting with chloro (electron-withdrawing, ) or naphthyl (bulky aromatic, ) groups in analogs.
Impact on Cell-Specific Productivity
  • MPPB Derivatives : Alkylpyrrole derivatives (e.g., compounds 9–14) increased cell-specific productivity by 1.4–7.8× in rCHO cells but often reduced viability to <50%. Exception: 2,5-Dimethylpyrrole (compound 13) boosted productivity 2.2× without compromising viability .
  • Thiazole Derivatives : While direct data on the target compound are absent, substituents on the thiazole ring influence metabolic stability and target engagement. For example:
    • Chlorophenyl-thiazole () may enhance binding to hydrophobic pockets but increase cytotoxicity.
    • Ethoxyphenyl-thiazole (target compound) could improve solubility and reduce off-target effects compared to naphthyl groups (logP = 5.65 in ).
Cytotoxicity and Cell Viability
  • Alkylpyrroles : Most alkylpyrroles (e.g., compounds 9–12, 14) reduced viability to <50% at 0.32 mM, whereas 2,5-dimethylpyrrole (compound 13) maintained viability >80% .

Metabolic and Glycosylation Effects

  • MPPB Analogs : MPPB increased intracellular ATP levels (1.5–2.0×) and glucose uptake (0.74 pmol/cell/day) while suppressing galactosylation (G1F decreased from 24.5% to 14.8%) .
  • Target Compound : The ethoxyphenyl-thiazole moiety may modulate glycosylation differently due to altered steric and electronic effects. However, the dioxopyrrolidinyl group’s imide functionality could mimic MPPB’s ATP-enhancing effects by influencing mitochondrial respiration .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of sulfonamides and features a unique structural composition that may confer distinct biological activities. This article focuses on its biological activity, synthesis, mechanism of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of approximately 338.36 g/mol. It contains several functional groups, including a sulfonamide moiety, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC19H18N2O4
Molecular Weight338.36 g/mol
InChI KeyRIBNOWLEYRKVJE-UHFFFAOYSA-N
Hydrogen Bond Donor1
Hydrogen Bond Acceptor7
Rotatable Bonds12

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects against a variety of pathogens. The synthesized compound may demonstrate similar activities against bacteria such as Staphylococcus aureus and Escherichia coli, as seen in related studies on sulfonamide derivatives .

Antitumor Activity

Preliminary studies suggest potential antitumor activity due to its structural similarity to other compounds that target cancer cell mechanisms. For example, compounds with similar thiazole and dioxopyrrolidinyl structures have shown promise in inhibiting cancer cell proliferation by disrupting mitotic processes .

Study 1: Antimicrobial Evaluation

In a study evaluating various synthesized compounds, it was found that those containing the sulfonamide moiety exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .

Study 2: Antitumor Mechanism

Another investigation focused on the antitumor potential of structurally related compounds revealed that certain derivatives could induce multipolar mitotic spindles in centrosome-amplified human cancer cells. This effect led to increased cell death rates in vitro, suggesting that similar mechanisms might be applicable to our compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be compared with other known sulfonamides:

Compound NameActivity TypeNotes
SulfanilamideAntimicrobialClassic sulfonamide with broad-spectrum activity.
SulfamethoxazoleAntibacterialCommonly used antibiotic in combination therapies.
SulfadiazineAntimicrobialEffective against various bacterial infections.

The structural modifications present in our compound may enhance its binding affinity and selectivity towards specific biological targets compared to traditional sulfonamides.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole ring via condensation of 4-(4-ethoxyphenyl)thiazol-2-amine with a suitable benzoyl chloride derivative.
  • Step 2 : Introduction of the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or coupling reactions.
    • Key conditions :
  • Use anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of intermediates.
  • Optimize temperature (60–80°C) and reaction time (6–12 hours) to balance yield and purity .
    • Analytical validation: Monitor reactions using TLC and confirm final product purity via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic methods :

  • 1H/13C NMR : Assign peaks to confirm the ethoxyphenyl, thiazole, and dioxopyrrolidine moieties.
  • FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyrrolidinone bands (~1750 cm⁻¹) .
    • Computational tools :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora A) or DNA gyrase due to structural similarity to known inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding affinity studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications to the thiazole or pyrrolidinone rings affect bioactivity?

  • Case studies :

  • Replacing the ethoxyphenyl group with fluorophenyl enhances DNA gyrase inhibition (ΔIC₅₀ = 0.8 μM vs. 1.5 μM) but reduces solubility .
  • Substituting the dioxopyrrolidine with morpholine decreases cytotoxicity (IC₅₀ > 50 μM) due to altered hydrogen-bonding capacity .
    • Methodology :
  • Use parallel synthesis to generate analogs and correlate structural features (e.g., logP, polar surface area) with activity via QSAR models .

Q. How can contradictory data from enzymatic vs. cellular assays be resolved?

  • Hypothesis : Discrepancies may arise from poor cell permeability or off-target effects.
  • Validation steps :

  • Measure cellular uptake using LC-MS/MS to confirm intracellular concentrations.
  • Perform RNA-seq or proteomics to identify unintended pathways affected .
    • Example : A 2023 study found that low cellular uptake of a similar benzamide derivative masked its kinase inhibition in vitro .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes (e.g., with DNA gyrase) to identify binding pockets .
  • Metabolomics : Track changes in ATP/NADH levels to assess mitochondrial toxicity .
  • In silico docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies (e.g., Ala-scanning of target proteins) .

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